

Application Note: 6-ROX Conjugation for Intracellular Protein Tracking

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Compound of Interest

Compound Name: 6-CARBOXY-X-RHODAMINE

SUCCINIMIDYL ESTE

CAS No.: 117491-83-5

Cat. No.: B1166376

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Abstract & Strategic Rationale

In the landscape of intracellular imaging, 6-Carboxy-X-rhodamine (6-ROX) stands out as a premier fluorophore for tracking intracellular dynamics due to its exceptional photostability and red-shifted emission (

nm), which minimizes overlap with cellular autofluorescence and common GFP/FITC markers.

[1]

Unlike the mixed isomer preparations (5(6)-ROX) often used in low-cost sequencing, single-isomer 6-ROX is critical for protein conjugation.[1] It prevents the spectral broadening and double-peak elution profiles that complicate the purification of protein conjugates. This guide details the bioconjugation of 6-ROX N-hydroxysuccinimide (NHS) ester to primary amines (Lysine residues and N-termini) of purified intracellular proteins.[1] The resulting conjugates are optimized for microinjection, electroporation, or in situ interaction studies.[1]

Key Technical Specifications

Parameter	Value	Notes
Excitation Max	575 nm	Optimal for 561 nm lasers
Emission Max	602 nm	Deep red channel
Extinction Coeff. ^[1] ()	82,000 M cm	High brightness
Correction Factor (CF)	0.17	Critical for DOL calculation
Reactive Group	NHS Ester	Targets -NH (Lysine, N-terminus)

Scientific Principle: The Amine-NHS Reaction

The success of this protocol relies on the nucleophilic attack of the primary amine (R-NH) on the carbonyl group of the NHS ester.

- **The pH Criticality:** The reaction requires the amine to be deprotonated (nucleophilic). While the pKa of the -amino group of Lysine is ~10.5, the N-terminal -amine pKa is ~8.9. A reaction pH of 8.3–8.5 is the "Goldilocks" zone: high enough to maintain a fraction of deprotonated amines, but low enough to prevent rapid hydrolysis of the NHS ester before it can conjugate.
- **The Competitor Trap:** Buffers containing primary amines (Tris, Glycine) act as competitive substrates. They will react with the dye faster than the protein, neutralizing the reagent. These must be removed prior to labeling.

Pre-Experimental Workflow

Before handling the dye, the protein status must be validated.

A. Buffer Exchange (Critical Step)

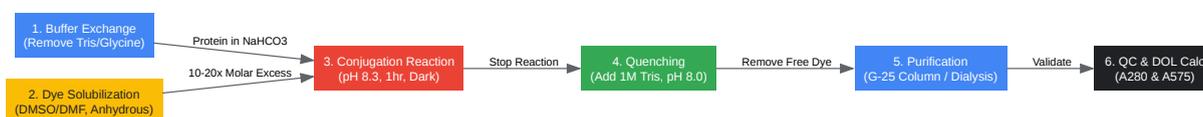
If your protein is in Tris, Glycine, or contains Ammonium ions, you must exchange the buffer.[1]

- Method: Dialysis or Desalting Column (e.g., Zeba Spin, Sephadex G-25).[1]
- Target Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 8.3.[1]
 - Note: Phosphate-buffered saline (PBS) can be used if the pH is adjusted to 8.3, but Bicarbonate is superior for maintaining the optimal pH during the reaction.

B. Protein Concentration[2][3]

- Optimal: 5–10 mg/mL.[2]
- Minimum: 2 mg/mL.[3]
- Reasoning: At low concentrations, the hydrolysis of the NHS ester (reaction with water) becomes statistically more probable than the reaction with the protein, leading to poor labeling efficiency.

Visual Workflow (Graphviz)



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Figure 1: Step-by-step workflow for high-fidelity 6-ROX bioconjugation.

Detailed Protocol: Bioconjugation Materials Required[2][3][5][6][7][8][9]

- Protein: Purified intracellular target (e.g., Actin, Tubulin, Kinase) in pH 8.3 Bicarbonate buffer.
- Dye: 6-ROX NHS Ester (Store at -20°C, desiccated).[1][4]
- Solvent: Anhydrous DMSO or DMF (High quality, amine-free).[1]
- Quencher: 1 M Tris-HCl, pH 8.0.
- Purification: Sephadex G-25 columns (PD-10) or 10K MWCO dialysis cassettes.

Step-by-Step Procedure

- Dye Preparation (Just-in-Time):
 - Remove 6-ROX NHS ester from the freezer and allow it to equilibrate to room temperature before opening the vial. This prevents moisture condensation which hydrolyzes the NHS group.
 - Dissolve 1 mg of 6-ROX NHS ester in 100 μ L anhydrous DMSO to make a ~10 mg/mL stock (approx. 15 mM).
 - Caution: Use immediately. Do not store reconstituted dye for long periods.
- Reaction Setup:
 - Calculate the molar excess. For intracellular proteins (typically 30–150 kDa), start with a 10-fold to 15-fold molar excess of dye.
 - Formula:
 - Add the calculated volume of dye slowly to the protein solution while gently vortexing.
 - Crucial: Do not allow the organic solvent (DMSO) to exceed 10% of the total volume to prevent protein precipitation.
- Incubation:
 - Incubate for 60 minutes at Room Temperature (20–25°C).

- Keep the reaction vessel wrapped in foil (protect from light) and on a slow rocker/shaker.
- Quenching:
 - Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50–100 mM.[5]
 - Incubate for 10 minutes. The Tris amine will react with any remaining NHS ester, creating a small, easily dialyzed byproduct.[1]
- Purification (Removal of Unreacted Dye):
 - Method A (Fast/Preferred): Use a pre-equilibrated Sephadex G-25 spin column.[1] The large protein conjugate elutes first; the small free dye is trapped in the resin.
 - Method B (Thorough): Dialysis against PBS (pH 7.4) at 4°C for 24 hours with at least 3 buffer changes.

Quality Control: Degree of Labeling (DOL)

Trusting the experiment requires validating the DOL. An over-labeled protein (DOL > 5-6) may precipitate or lose biological function (steric hindrance).[1] An under-labeled protein (DOL < 1) will yield poor imaging contrast.[1]

The Calculation

Measure Absorbance at 280 nm (

) and 575 nm (

).

- Correct Protein Absorbance (

): Since 6-ROX absorbs slightly at 280 nm, we must subtract its contribution.[1]

(0.17 is the Correction Factor for 6-ROX)

- Calculate Molar Concentration of Protein (

):

(Use the specific extinction coefficient
of your protein)

- Calculate DOL:

(82,000 is the
of 6-ROX)

Target Range: A DOL of 1.5 to 3.5 dyes per protein molecule is usually optimal for intracellular applications.

Troubleshooting & Optimization

Symptom	Probable Cause	Corrective Action
Low DOL (< 0.5)	Buffer contained amines (Tris). [1] [6]	Dialyze protein extensively into NaHCO before labeling.
Hydrolyzed NHS ester. [7]	Use fresh anhydrous DMSO; ensure dye was at RT before opening.	
Protein concentration too low.	Concentrate protein to >2 mg/mL using a spin concentrator.	
Protein Precipitation	Over-labeling (Hydrophobic dye burden).	Reduce dye molar excess (try 5x or 8x).
Too much DMSO.	Ensure DMSO is <10% final volume.	
High Background in Cells	Free dye contamination.	Re-purify using a longer dialysis step or a second desalting column.

References

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Sources

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